molecular formula C8H7F3N2O2 B15058728 Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

Cat. No.: B15058728
M. Wt: 220.15 g/mol
InChI Key: HTIPMKIBUMUXIQ-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C8H7F3N2O2 It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 5-position and an ethyl ester group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)pyrimidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

5-(trifluoromethyl)pyrimidine-2-carboxylic acid+ethanolSOCl2Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate\text{5-(trifluoromethyl)pyrimidine-2-carboxylic acid} + \text{ethanol} \xrightarrow{\text{SOCl}_2} \text{this compound} 5-(trifluoromethyl)pyrimidine-2-carboxylic acid+ethanolSOCl2​​Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect. For example, in medicinal chemistry, it may inhibit enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
  • 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 5-position and the ethyl ester group at the 2-position of the pyrimidine ring differentiates it from other similar compounds, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and materials.

Biological Activity

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methodologies involving trifluoromethylation of pyrimidine derivatives. The synthesis typically employs reagents such as ethyl trifluoroacetate and involves multiple steps to achieve the desired structural configuration. Characterization of the compound is performed using techniques like NMR, X-ray diffraction, and HRMS to confirm its molecular structure.

2.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound. It has been shown to inhibit viral replication in various assays, demonstrating significant activity against viruses such as Zika and Dengue with effective concentrations (EC50) in the low micromolar range .

2.2 Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values for COX-1 and COX-2 inhibition, indicating that it may serve as a potential anti-inflammatory agent comparable to established drugs like celecoxib .

2.3 Anticancer Properties

This compound has also been investigated for its anticancer effects. In cellular assays, it has shown cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics . The mechanism appears to involve apoptosis induction and cell cycle arrest.

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. Research indicates that the presence of the trifluoromethyl group enhances lipophilicity and bioavailability, contributing to its potency against various biological targets . Modifications at other positions on the pyrimidine ring can further optimize these activities.

Case Study 1: Antiviral Activity Assessment

In a study assessing antiviral efficacy, this compound was tested against Zika virus in vitro. Results showed a significant reduction in viral load at concentrations as low as 2 μM, indicating its potential as a lead compound for further development into antiviral therapeutics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated that administration of this compound led to a substantial decrease in edema compared to control groups, supporting its role as an effective anti-inflammatory agent .

5. Conclusion

This compound demonstrates promising biological activities across various therapeutic areas, including antiviral, anti-inflammatory, and anticancer effects. Its unique chemical structure contributes to its efficacy and opens avenues for further research into its mechanisms and potential applications in drug development.

Tables

Biological Activity IC50/EC50 Values Reference
COX-1 Inhibition19.45 ± 0.07 μM
COX-2 Inhibition23.8 ± 0.20 μM
Antiviral ActivityEC50 = 1.4 μM
Cytotoxicity (MCF-7)IC50 = 11.73 μM

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-12-3-5(4-13-6)8(9,10)11/h3-4H,2H2,1H3

InChI Key

HTIPMKIBUMUXIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=N1)C(F)(F)F

Origin of Product

United States

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